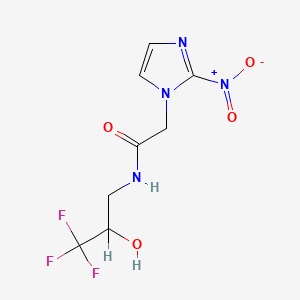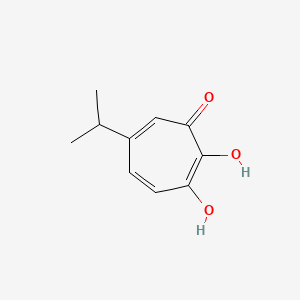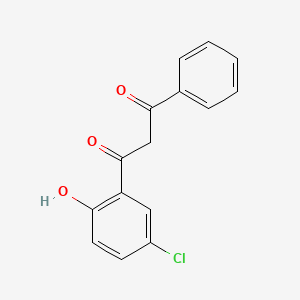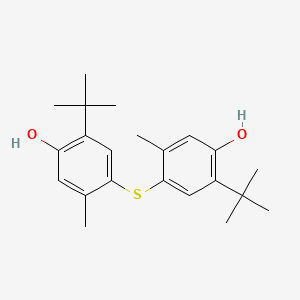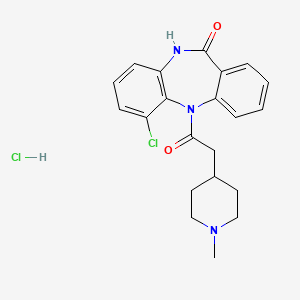
6-Chloro-5,10-dihydro-5-((1-methyl-4-piperidyl)acetyl)-11H-dibenzo(b,e)(1,4)-diazepine-11-one
Overview
Description
UH-AH 37 is a synthetic organic compound known for its role as a muscarinic antagonist. It is a derivative of pirenzepine and has been studied for its selectivity profile, particularly its ability to discriminate between different muscarinic receptor subtypes .
Scientific Research Applications
UH-AH 37 has been extensively studied for its pharmacological properties. It is used in scientific research to characterize muscarinic receptor subtypes due to its selectivity profile. The compound has shown high affinity for M1 and M3 muscarinic receptors and lower affinity for M2 receptors . This makes it a valuable tool in the study of receptor functions and the development of receptor-specific drugs. Additionally, UH-AH 37’s ability to interact with cloned receptors and isolated tissue preparations has made it useful in various biological and medical research applications .
Preparation Methods
The synthesis of UH-AH 37 involves the acetylation of 1-methylpiperidin-4-yl with 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one. The reaction conditions typically involve the use of an appropriate solvent and a catalyst to facilitate the acetylation process . Industrial production methods for UH-AH 37 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
UH-AH 37 primarily undergoes substitution reactions due to the presence of reactive functional groups. Common reagents used in these reactions include various acetylating agents and catalysts. The major products formed from these reactions are typically derivatives of the parent compound with modifications at specific functional groups .
Mechanism of Action
UH-AH 37 acts as a competitive antagonist at muscarinic receptors. It binds to the receptor sites, preventing the binding of endogenous ligands such as acetylcholine. This inhibition of receptor activity leads to a decrease in the downstream signaling pathways that are typically activated by acetylcholine. The compound’s selectivity for different muscarinic receptor subtypes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
UH-AH 37 is compared to its parent compound, pirenzepine, in terms of its selectivity profile. While pirenzepine shows low affinity for both M2 and M3 receptors, UH-AH 37 displays a higher affinity for M3 receptors . This unique selectivity makes UH-AH 37 a more effective tool for studying M3 receptor functions. Other similar compounds include atropine and AF-DX 116, which also act as muscarinic antagonists but with different selectivity profiles .
properties
IUPAC Name |
1-chloro-11-[2-(1-methylpiperidin-4-yl)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2.ClH/c1-24-11-9-14(10-12-24)13-19(26)25-18-8-3-2-5-15(18)21(27)23-17-7-4-6-16(22)20(17)25;/h2-8,14H,9-13H2,1H3,(H,23,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTAKOZVGKPLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2C(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152831 | |
| Record name | UH-AH 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120382-14-1 | |
| Record name | UH-AH 37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120382141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UH-AH 37 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



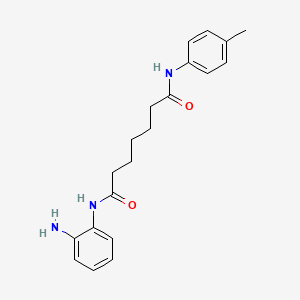
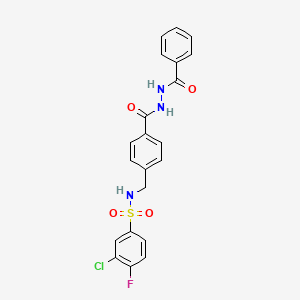
![1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea](/img/structure/B1682608.png)
![(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide](/img/structure/B1682611.png)

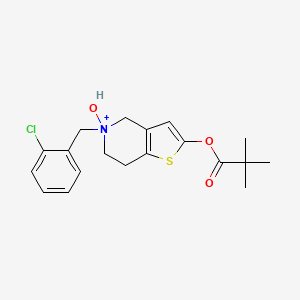

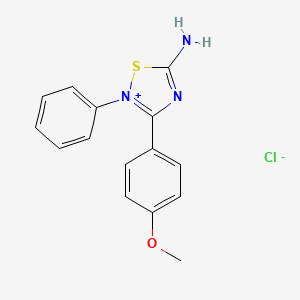
![N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1682621.png)

